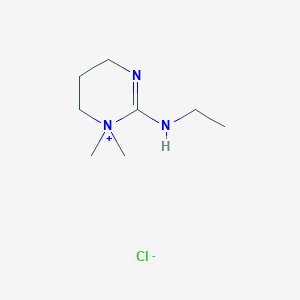

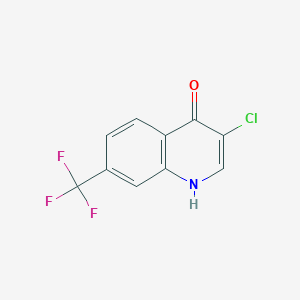

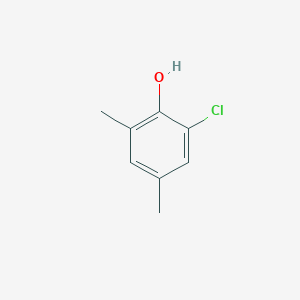

![molecular formula C11H11F3N2O2S B3031824 1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole CAS No. 732-20-7](/img/structure/B3031824.png)

1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole

Descripción general

Descripción

1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole is a useful research compound. Its molecular formula is C11H11F3N2O2S and its molecular weight is 292.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Application in Hydrocarbon Separation

1-Ethyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide, a compound structurally similar to 1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole, has been used for the separation of hydrocarbons. Studies show that this ionic liquid can effectively separate aromatic hydrocarbons from alkanes, suggesting its utility in liquid extraction processes for removing aromatic compounds from alkane mixtures (Arce, Earle, Rodríguez, & Seddon, 2007).

Potential in Drug Design for HIV-1 Reverse Transcriptase Inhibition

In drug discovery, certain benzimidazole derivatives, which are structurally related to the queried compound, have been designed as novel inhibitors for HIV-1 reverse transcriptase. These compounds, synthesized using computer-assisted methods, have shown micromolar potency in inhibiting the target enzyme, indicating potential applications in HIV treatment (Silvestri et al., 2000).

Antiprotozoal Activity

Benzimidazole derivatives have been synthesized and tested for their antiprotozoal activity against pathogens such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds have shown strong activity, with IC50 values in the nanomolar range, outperforming conventional drugs like metronidazole in some cases (Pérez‐Villanueva et al., 2013).

Antimicrobial and Antineoplastic Potential

Research into methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates has indicated significant growth inhibition in cancer cells and potential antifilarial properties. These compounds are linked with mitotic spindle poisoning and show promise as both antineoplastic and antifilarial agents (Ram et al., 1992).

Use as Anti-Helicobacter pylori Agents

Studies on 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole derivatives have revealed their effectiveness as selective antibacterial agents against Helicobacter pylori. These compounds offer a new avenue for treating H. pylori infections, with potential benefits over conventional treatments (Kühler et al., 2002).

Crystallographic Analysis in Pharmaceuticals

The crystal structure of benzimidazole derivatives has been studied for their potential use as antihistaminic and antimicrobial agents. These investigations are crucial for understanding the molecular conformation and enhancing the efficacy of these compounds in medical applications (Ozbey, Kuş, & Göker, 2001).

Mecanismo De Acción

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Result of Action

Compounds with a -cf3 group have been shown to improve drug potency toward reverse transcriptase enzyme inhibition .

Propiedades

IUPAC Name |

1-ethyl-2-methyl-5-(trifluoromethylsulfonyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2S/c1-3-16-7(2)15-9-6-8(4-5-10(9)16)19(17,18)11(12,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDYZOLYNLUOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344133 | |

| Record name | 1-Ethyl-2-methyl-5-(trifluoromethanesulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732-20-7 | |

| Record name | 1-Ethyl-2-methyl-5-(trifluoromethanesulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(4-Fluorophenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B3031746.png)

![[4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate](/img/structure/B3031750.png)

![N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B3031754.png)